Tiflucarbine
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Overview
Description
Tiflucarbine is a structurally novel compound known for its potential antidepressant activity. It acts as a non-selective agonist for serotonin receptors, specifically targeting both 5-HT1 and 5-HT2 receptors . This compound has shown promise in various scientific studies due to its unique mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of tiflucarbine involves several steps, starting with the preparation of the tetrahydrothieno-7-carboline derivative. The synthetic route typically includes the following steps:
Formation of the thieno ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the thieno ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Tiflucarbine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying serotonin receptor interactions and the effects of non-selective agonists.
Biology: Tiflucarbine’s ability to modulate serotonin receptors makes it a valuable tool for studying neurotransmission and related biological processes.
Industry: Potential applications in the pharmaceutical industry for developing new antidepressant drugs.
Mechanism of Action
Tiflucarbine exerts its effects by binding to central serotonin receptors, specifically 5-HT1 and 5-HT2 receptors. This binding leads to the modulation of serotonin levels in the brain, which is associated with its antidepressant effects. Additionally, this compound acts as a dual inhibitor of protein kinase C and calmodulin, which are involved in various cellular processes .
Comparison with Similar Compounds
Tiflucarbine is unique due to its dual action on serotonin receptors and protein kinase C/calmodulin inhibition. Similar compounds include:
Staurosporine: A potent inhibitor of protein kinase C but does not antagonize calmodulin function.
CP 46’665-1: Another inhibitor of protein kinase C with different effects on cell morphology compared to this compound.
These compounds highlight the uniqueness of this compound in its dual inhibitory action and its potential therapeutic applications.
Properties
CAS No. |
89875-86-5 |
---|---|
Molecular Formula |
C16H17FN2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene |
InChI |
InChI=1S/C16H17FN2S/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16/h6,8,18H,3-5,7H2,1-2H3 |
InChI Key |
BNKIWXODDDABSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
Canonical SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
Key on ui other cas no. |
89875-86-5 |
Synonyms |
9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate tiflucarbine TVX P 4495 TVX-P-4495 |
Origin of Product |
United States |
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